molecular formula C10H9BrN2S B14040382 5-(5-Bromo-2-methylphenyl)thiazol-2-amine

5-(5-Bromo-2-methylphenyl)thiazol-2-amine

Cat. No.: B14040382
M. Wt: 269.16 g/mol
InChI Key: ZVBWRHYBSBOBON-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-methylphenyl)thiazol-2-amine is a chemical compound of significant interest in pharmaceutical and agrochemical research and development. As a member of the 2-aminothiazole family, it serves as a versatile scaffold for designing novel bioactive molecules . The 2-aminothiazole core is a privileged structure in medicinal chemistry, forming the basis of several clinically prescribed drugs, such as the anticancer agents dasatinib and alpelisib . This compound is primarily valued as a key synthetic intermediate. Researchers utilize it to develop potential inhibitors for various enzyme targets, including kinase enzymes relevant in cancer cell proliferation . The structural features of the 2-aminothiazole ring, particularly the exocyclic amino group, allow for extensive structural modification through reactions such as Schiff base formation, acylation, and alkylation, enabling the fine-tuning of physicochemical and biological properties . The bromo and methyl substituents on the phenyl ring offer specific points for further chemical derivatization, facilitating the exploration of structure-activity relationships (SAR) . In a research setting, derivatives of 2-aminothiazole have demonstrated a wide spectrum of nanomolar inhibitory activity against numerous human cancerous cell lines, including breast, leukemia, lung, colon, and renal cancers . Beyond oncology, this chemical class is also investigated for its potential antimicrobial , antioxidant , and anti-inflammatory activities . The compound is for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

5-(5-bromo-2-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN2S/c1-6-2-3-7(11)4-8(6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)

InChI Key

ZVBWRHYBSBOBON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=CN=C(S2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(5-Bromo-2-methylphenyl)thiazol-2-amine typically involves the following key steps:

  • Formation of the thiazole ring via cyclization between an appropriately substituted aniline derivative and thiourea or related sulfur/nitrogen sources.
  • Introduction of the bromine atom at the 5-position of the phenyl ring either before or after thiazole ring formation.
  • Purification and characterization of the final compound.

Preparation via Cyclization of 2-Bromo-4-methylaniline with Thiourea

One widely reported method involves the reaction of 2-bromo-4-methylaniline with thiourea under reflux conditions in a suitable solvent system, typically aqueous or mixed aqueous-organic media. This method is supported by commercial synthesis descriptions and research articles on related thiazole derivatives.

Procedure Highlights:

  • Reagents: 2-bromo-4-methylaniline and thiourea.
  • Solvent: Water or ethanol/water mixture.
  • Conditions: Reflux heating facilitates cyclization to form the thiazole ring.
  • Mechanism: Nucleophilic attack of thiourea sulfur on the aniline derivative followed by ring closure and elimination.
  • Purification: Crystallization or recrystallization from DMF/water or similar solvents.

This approach yields 5-(2-Bromo-4-methylphenyl)thiazol-2-amine, which is structurally analogous to the target compound, differing only in the position of the bromine substituent on the phenyl ring (2-bromo vs. 5-bromo). The method can be adapted for the 5-bromo isomer by starting with 5-bromo-2-methylaniline instead.

Key Data:

Parameter Typical Value/Condition
Molar ratio (aniline:thiourea) 1:1 to 1:1.5
Solvent Water or ethanol/water (1:1)
Temperature Reflux (~80-100 °C)
Reaction time 3-6 hours
Yield Moderate to good (50-75%)
Purification Recrystallization from DMF/H2O

This method is noted for its simplicity and scalability and is commonly used in laboratory and industrial settings.

Halogenation and Subsequent Substitution on 2-Aminothiazoles

Another approach involves a two-step process starting from 2-aminothiazole derivatives:

  • Step 1: Halogenation at the 5-position of the thiazole ring using bromine or copper(II) bromide in solvents like DMF or acetonitrile.
  • Step 2: Nucleophilic substitution or amination to introduce the desired substituent on the phenyl ring or thiazole nitrogen.

Experimental Details from Literature:

  • Bromination of 2-aminothiazole derivatives is performed by stirring with bromine in DMF at room temperature for 3 hours.
  • Neutralization with sodium hydrogen carbonate follows.
  • Subsequent addition of nucleophiles such as amines or sodium sulfide under heating (70 °C) allows substitution reactions.
  • Copper(II) bromide can be used as a brominating agent at 60 °C in acetonitrile.

Yields and Purity:

Entry Substituent (R) Yield Method I (%) Yield Method II (%) Yield Method III (%)
1 Methyl 61 43 73
2 Phenyl 65 47 74
3 m-NO2-phenyl 81 51 85
4 p-NO2-phenyl 70 50 81
5 p-MeO-phenyl 57 48 67

Note: While this table is from related 5-substituted 2-aminothiazoles, it illustrates the efficiency of bromination and substitution protocols applicable to the target compound.

Bromination of Aromatic Amines Prior to Thiazole Formation

Selective bromination of the aromatic amine precursor (e.g., 5-bromo-2-methylaniline) can be performed using bromine or brominating agents under controlled conditions before cyclization with thiourea. This pre-functionalization ensures the bromine is positioned correctly on the phenyl ring.

Typical Conditions:

  • Bromine or N-bromosuccinimide (NBS) as brominating agent.
  • Acidic or neutral media.
  • Temperature control (0–30 °C) to avoid overbromination.
  • Subsequent isolation and purification of the bromoaniline.

Alternative Synthetic Approaches and Green Chemistry Methods

Recent advances include microwave-assisted synthesis and visible-light-induced reactions for thiazole derivatives, which offer:

  • Shorter reaction times.
  • Higher yields.
  • Reduced environmental impact.

These methods typically use the same starting materials but employ modern energy inputs or catalysts to improve efficiency.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Thiourea cyclization 5-Bromo-2-methylaniline + Thiourea Reflux in aqueous or EtOH/H2O, 3-6 h 50-75 Simple, scalable, classical approach
Bromination + Nucleophilic Substitution 2-Aminothiazole + Br2 or CuBr2 + amine DMF or CH3CN, RT to 70 °C, 3 h 43-85 Two-step, allows functional group variation
Pre-bromination of Aniline 2-Methylaniline + Br2/NBS Acidic/neutral, 0-30 °C Variable Ensures regioselective bromination
Microwave/Visible-light methods Similar to above Microwave irradiation or photoredox catalyst Improved Environmentally friendly, faster

Analytical and Purification Techniques

  • Characterization: IR, ^1H and ^13C NMR spectroscopy, elemental analysis.
  • Purification: Recrystallization from DMF/water or column chromatography (silica gel, hexane/ethyl acetate).
  • Yield Determination: Gravimetric, HPLC purity assessment.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-(5-Bromo-2-methylphenyl)thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-methylphenyl)thiazol-2-amine is not fully understood. thiazole derivatives are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Molecular Formula CAS Number Key Substituents
5-(5-Bromo-2-methylphenyl)thiazol-2-amine Thiazole C₁₀H₉BrN₂S Not Provided 5-Br, 2-CH₃ on phenyl
5-(4-Bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole C₉H₈BrN₃S 1216138-82-7 4-Br, 2-CH₃ on phenyl
6-Bromo-1,3-benzothiazol-2-amine Benzothiazole C₇H₅BrN₂S Not Provided 6-Br on benzothiazole
5-Bromo-4-(trifluoromethyl)thiazol-2-amine Thiazole C₄H₂BrF₃N₂S 136411-21-7 4-CF₃, 5-Br on thiazole

Biological Activity

5-(5-Bromo-2-methylphenyl)thiazol-2-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring linked to a 5-bromo-2-methylphenyl group. The thiazole moiety is characterized by its five-membered heterocyclic structure containing both sulfur and nitrogen, which contributes to the compound's unique chemical properties. This structural configuration is significant for its biological interactions and potential therapeutic effects.

1. Antimicrobial Activity

Compounds containing thiazole rings are known for their antimicrobial properties. Research indicates that derivatives of thiazole, including this compound, exhibit significant activity against various bacterial strains. Studies have shown that thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

2. Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been documented extensively. A study on thiazolidinone derivatives revealed that compounds with thiazole structures exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. This suggests that this compound may also possess similar anti-inflammatory properties .

Table 1: Summary of Biological Activities

Activity TypeEvidenceReference
AntimicrobialInhibition of S. aureus and E. coli growth
Anti-inflammatorySelective COX-1 inhibition
AnticancerPotential as a cancer therapeutic agent

3. Anticancer Activity

Thiazole derivatives have shown promise in anticancer research. Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and interference with signaling pathways related to cell survival . The specific mechanisms by which this compound exerts its anticancer effects require further investigation.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors involved in metabolic pathways. For instance, its interaction with COX enzymes suggests a mechanism involving the modulation of inflammatory pathways .

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

  • Anti-inflammatory Efficacy : A study evaluated the anti-inflammatory effects of various thiazole derivatives in vivo using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited superior anti-inflammatory activity compared to standard drugs like indomethacin .
  • Antimicrobial Screening : In another study, a series of thiazole compounds were screened for antimicrobial activity against clinical isolates, demonstrating effective inhibition against resistant strains .

Q & A

Q. What are the established synthetic routes for 5-(5-Bromo-2-methylphenyl)thiazol-2-amine, and what reaction conditions optimize yield?

The compound can be synthesized via cyclocondensation of 5-bromo-2-methylacetophenone derivatives with thiourea in ethanol under reflux. Evidence from analogous thiazole syntheses (e.g., 4,5-diphenylthiazol-2-amine) suggests that stirring for 6–8 hours at 80°C with ethanol as the solvent yields >70% product . Key steps include:

  • Substrate preparation : Bromination of 2-methylacetophenone followed by purification.
  • Cyclization : Reaction with thiourea in ethanol with catalytic HCl.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate).

Q. How is the molecular structure of this compound validated experimentally?

Combined spectroscopic and crystallographic methods are critical:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the thiazole ring and substituents (e.g., aromatic protons at δ 7.2–7.8 ppm, NH2_2 at δ 5.5–6.0 ppm) .
  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., thiazole-phenyl dihedral angles ~36°–37°, as seen in similar thiazoles) .
  • HRMS : Validates molecular formula (e.g., C10_{10}H9_9BrN2_2S requires m/z 280.96) .

Q. What preliminary biological activities have been reported for thiazol-2-amine derivatives?

Thiazol-2-amines exhibit:

  • Antimicrobial activity : MIC values ≤25 µg/mL against S. aureus and E. coli due to membrane disruption .
  • Anticancer potential : IC50_{50} values of 10–50 µM in breast (MCF-7) and colon (HCT-116) cancer cell lines, linked to apoptosis induction .
  • Structure-activity trends : Electron-withdrawing groups (e.g., Br) enhance activity by improving target binding .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of substituents on the thiazole ring?

Regioselectivity is influenced by:

  • Electrophilic substitution : Bromine at the 5-position directs further substitutions to the 4-position via resonance effects .
  • Coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh3_3)4_4 catalysis (80°C, DMF/H2_2O) modifies the phenyl ring .
  • Protecting groups : NH2_2 protection (e.g., Boc) prevents unwanted side reactions during functionalization .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Enzyme inhibition : Thiazol-2-amines inhibit topoisomerase II by intercalating DNA, as shown via comet assays and molecular docking (binding energy ≤−8.5 kcal/mol) .
  • ROS modulation : Flow cytometry reveals ROS generation in cancer cells, triggering mitochondrial apoptosis .
  • Metalloenzyme interactions : Br and S atoms chelate metal ions (e.g., Zn2+^{2+}) in bacterial enzymes, disrupting function .

Q. What advanced analytical methods quantify this compound in complex matrices?

  • HPLC-UV : C18 column, mobile phase = methanol/water (70:30), λ = 254 nm, LOD = 0.1 µg/mL .
  • LC-MS/MS : MRM transitions (281 → 154 m/z for quantification; 281 → 107 m/z for confirmation) .
  • Stability-indicating assays : Forced degradation (acid/alkali hydrolysis, oxidation) confirms specificity .

Key Research Gaps and Contradictions

  • Synthetic yields : Some protocols report 70% yields , while others using microwave-assisted synthesis claim >85% . Further optimization is needed.
  • Biological selectivity : While active against cancer cells, toxicity in normal cells (e.g., HEK-293) requires mitigation via prodrug strategies .

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